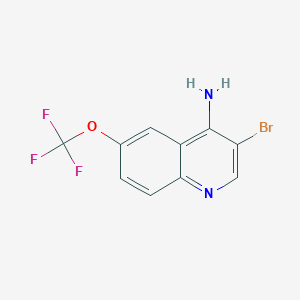

4-Amino-3-bromo-6-trifluoromethoxyquinoline

CAS No.: 1065088-12-1

Cat. No.: VC18366533

Molecular Formula: C10H6BrF3N2O

Molecular Weight: 307.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065088-12-1 |

|---|---|

| Molecular Formula | C10H6BrF3N2O |

| Molecular Weight | 307.07 g/mol |

| IUPAC Name | 3-bromo-6-(trifluoromethoxy)quinolin-4-amine |

| Standard InChI | InChI=1S/C10H6BrF3N2O/c11-7-4-16-8-2-1-5(17-10(12,13)14)3-6(8)9(7)15/h1-4H,(H2,15,16) |

| Standard InChI Key | CMKJKYWKVOPSNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-amino-3-bromo-6-trifluoromethoxyquinoline is hypothesized as C₁₀H₆BrF₃N₂O, derived from structural analogs such as 4-bromo-6-(trifluoromethoxy)quinoline (C₁₀H₅BrF₃NO, MW 292.05 g/mol) and 4-amino-3-bromo-6-trifluoromethylquinoline (C₁₀H₆BrF₃N₂, MW 291.07 g/mol). The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, potentially increasing the compound’s lipophilicity and resistance to oxidative degradation compared to methoxy or hydroxyl analogs .

Table 1: Comparative Physicochemical Data of Related Quinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Amino-3-bromo-6-trifluoromethoxyquinoline | C₁₀H₆BrF₃N₂O | ~308.06 (estimated) | -NH₂ (C4), -Br (C3), -OCF₃ (C6) |

| 4-Bromo-6-(trifluoromethoxy)quinoline | C₁₀H₅BrF₃NO | 292.05 | -Br (C4), -OCF₃ (C6) |

| 4-Amino-3-bromo-6-trifluoromethylquinoline | C₁₀H₆BrF₃N₂ | 291.07 | -NH₂ (C4), -Br (C3), -CF₃ (C6) |

The amino group at position 4 likely participates in hydrogen bonding, which could enhance interactions with biological targets such as enzymes or receptors. Bromine’s steric and electronic effects may further modulate reactivity, as seen in bromoquinolines used as kinase inhibitors .

Synthesis and Synthetic Challenges

While no direct synthesis route for 4-amino-3-bromo-6-trifluoromethoxyquinoline is documented, multi-step strategies from precursor quinolines are plausible. For example, 4-bromo-6-(trifluoromethoxy)quinoline could undergo amination via Buchwald-Hartwig coupling to introduce the amino group. Alternatively, cyclization of substituted anilines with trifluoromethoxy-containing aldehydes might yield the quinoline core, followed by bromination and amination.

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 requires careful control of reaction conditions.

-

Stability of the Trifluoromethoxy Group: Harsh reaction conditions (e.g., strong acids/bases) may cleave the -OCF₃ moiety, necessitating mild protocols .

-

Purification: Brominated quinolines often exhibit low solubility, complicating chromatographic separation .

Biological Activities and Mechanistic Insights

Quinoline derivatives are renowned for antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethoxy group in 6-(trifluoromethoxy)quinoline analogs has been linked to enhanced blood-brain barrier penetration, suggesting potential central nervous system applications . Meanwhile, brominated quinolines like 4-bromo-6-(trifluoromethoxy)quinoline demonstrate moderate inhibitory activity against kinases involved in inflammatory pathways .

For 4-amino-3-bromo-6-trifluoromethoxyquinoline, hypothesized applications include:

-

Antimicrobial Agents: The amino group could facilitate binding to bacterial DNA gyrase, while bromine and -OCF₃ improve membrane permeability.

-

Anticancer Therapeutics: Bromine’s electron-deficient aromatic system may intercalate DNA or inhibit topoisomerases, as seen in camptothecin analogs .

-

Neurological Disorders: The trifluoromethoxy group’s lipophilicity might enhance bioavailability for targets like serotonin receptors .

Future Research Directions

-

Synthetic Optimization: Develop regioselective bromination and amination protocols to improve yields.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro, prioritizing targets like Staphylococcus aureus and HeLa cells.

-

Computational Modeling: Use density functional theory (DFT) to predict electronic effects of substituents on binding affinities.

-

Toxicokinetic Studies: Assess metabolic pathways and potential hepatotoxicity using liver microsome assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume